(3,4-Dichloro-benzylamino)-acetic acid
Overview
Description
(3,4-Dichloro-benzylamino)-acetic acid is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Transformation of Diclofenac
Diclofenac, chemically related to the compound of interest, undergoes photolytic transformation in aqueous solutions, leading to various transformation products (TPs). These TPs include 8-chloro-9H-carbazol-1-yl acetic acid (Cz1), 2-(2-chloro-phenylamino)-benzaldehyde (Ald), and (1,4-dioxo-4,9-dihydro-1H-carbazol-8-yl) acetic acid (Cz4). The study highlights the photochemical pathways and the environmental implications of diclofenac and its TPs in water bodies (Eriksson et al., 2010).
Corrosion Control in Steel
A newly synthesized glycine derivative, closely related to the compound , effectively controls mild steel corrosion in concentrated sulfuric acid solutions. This research demonstrates the potential for using such compounds in industrial applications to protect infrastructure against corrosive agents (Amin & Ibrahim, 2011).
Purification of Water Using Titanium Dioxide Suspensions
Studies have shown that various organic compounds, including acetic acid, can be oxidized to carbon dioxide in aerated, aqueous suspensions of TiO2 under UV light. This process is significant for the purification of water, indicating the broader environmental applications of understanding and utilizing specific chemical transformations (Matthews, 1990).
Catalytic Oxidative Condensation of Methane to Acetic Acid
Research into the direct, selective, oxidative condensation of methane to acetic acid has shown that palladium catalyzes the reaction, demonstrating an innovative pathway for acetic acid production from simpler molecules. This catalytic process could revolutionize the petrochemical industry by providing a more efficient method for producing acetic acid from methane (Periana et al., 2003).
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIZGJYFBBRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330068 | |
Record name | (3,4-Dichloro-benzylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261959-65-3 | |
Record name | (3,4-Dichloro-benzylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.